5-Methoxy-N-isopropyltryptamine
Overview
Description
5-Methoxy-N-isopropyltryptamine is a psychedelic and hallucinogenic compound belonging to the tryptamine class. It is known for its structural and pharmacodynamic similarities to other tryptamines such as 5-Methoxy-N,N-diisopropyltryptamine and N,N-dimethyltryptamine . This compound is often used as an entheogen and has been reported to induce euphoric and tactile effects at lower doses, while higher doses can lead to more intense psychedelic experiences .
Preparation Methods
The synthesis of 5-Methoxy-N-isopropyltryptamine typically involves the following steps:
Starting Material: The synthesis begins with 5-Methoxyindole.
Alkylation: The indole nitrogen is alkylated using isopropylamine under basic conditions to form 5-Methoxy-N-isopropylindole.
Formylation: The side chain is introduced by formylation of the indole ring, followed by reduction to yield this compound.
Chemical Reactions Analysis
5-Methoxy-N-isopropyltryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to simpler amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of tryptamines.
Biology: Research has explored its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: There is interest in its potential therapeutic effects for conditions like depression and anxiety, although more research is needed.
Mechanism of Action
The primary mechanism of action for 5-Methoxy-N-isopropyltryptamine involves agonism at the 5-HT2A receptor, which is a subtype of serotonin receptor. This interaction is believed to be responsible for its hallucinogenic and entheogenic effects . Additionally, it may inhibit monoamine oxidase, leading to increased levels of serotonin and other neurotransmitters .
Comparison with Similar Compounds
5-Methoxy-N-isopropyltryptamine is similar to other tryptamines such as:
5-Methoxy-N,N-diisopropyltryptamine: Known for its potent hallucinogenic effects.
N,N-Dimethyltryptamine: A well-known psychedelic compound with a shorter duration of action.
Psilocybin: Found in certain mushrooms, it has similar effects but a different chemical structure
What sets this compound apart is its unique combination of euphoric and tactile effects at lower doses, and its more intense psychedelic effects at higher doses .
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJNZJNPDORBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351701 | |
Record name | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109921-55-3 | |
Record name | 5-Meo-nipt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109921553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-MEO-NIPT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEP4J0P21U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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